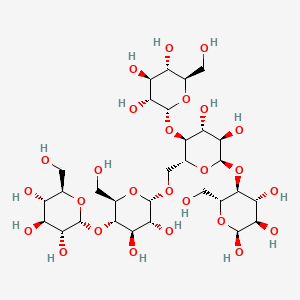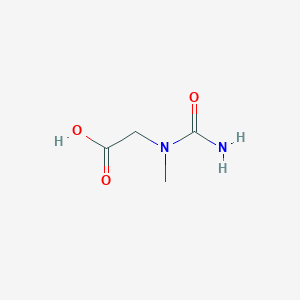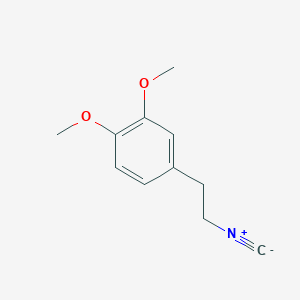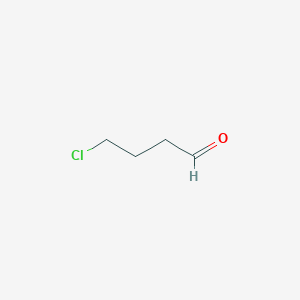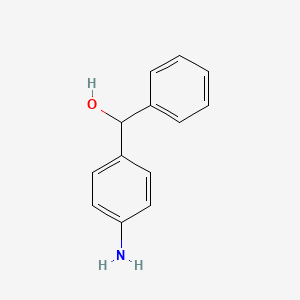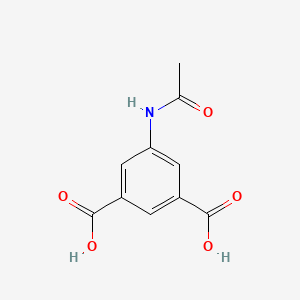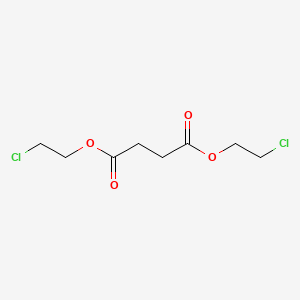
3-Bromo-4-(bromomethyl)benzonitrile
Vue d'ensemble
Description
3-Bromo-4-(bromomethyl)benzonitrile is a brominated nitrile compound. Its relevance in various chemical syntheses stems from its unique set of bromo and cyano functional groups, which allow for diverse chemical transformations. The synthesis and refinement of such compounds are critical for advancing organic synthesis methodologies and applications in materials science and pharmaceutical chemistry.
Synthesis Analysis
The synthesis of 4-bromomethyl-benzonitrile, closely related to 3-Bromo-4-(bromomethyl)benzonitrile, has been explored through photochemical bromination of p-methyl-benzonitrile and bromine, achieving a high purity of over 99% with a total yield of 68.6% (Teng Jun-jiang, 2008). This process underlines the potential methodologies for synthesizing brominated benzonitriles, which could be adapted for 3-Bromo-4-(bromomethyl)benzonitrile.
Molecular Structure Analysis
Structural characterizations and vibrational properties of brominated benzonitriles have been extensively studied. Spectroscopy and single crystal X-ray diffraction are primary tools for analyzing the molecular structure, with DFT calculations helping in understanding the vibrational properties (Qing-mei Wu et al., 2021). These studies provide insights into the electronic configuration and geometric parameters that are fundamental to understanding the reactivity and properties of brominated benzonitriles.
Chemical Reactions and Properties
Brominated benzonitriles undergo various chemical reactions, including nucleophilic substitution and coupling reactions. These reactions are pivotal for functionalizing the benzonitrile moiety, leading to a wide range of derivatives with potential applications in material science and organic synthesis (Guangkuan Zhao et al., 2017).
Physical Properties Analysis
The physical properties of brominated benzonitriles, such as melting points, boiling points, and solubility, are influenced by the presence of bromo and cyano groups. These properties are essential for determining the compound's applicability in various solvents and conditions.
Chemical Properties Analysis
The chemical properties of 3-Bromo-4-(bromomethyl)benzonitrile, including reactivity towards nucleophiles and electrophiles, are crucial for its utility in synthetic chemistry. The presence of both bromo and cyano groups allows for selective reactions at either site, enabling the synthesis of complex molecules. Vibrational spectroscopy and DFT calculations provide insights into the molecule's reactivity, including the analysis of HOMO-LUMO gaps and molecular electrostatic potential surfaces (S. Yadav et al., 2022).
Applications De Recherche Scientifique
Synthesis and Refinement Techniques
- 3-Bromo-4-(bromomethyl)benzonitrile and similar compounds like 4-Bromomethyl-benzonitrile have been synthesized using photochemical bromination methods. Optimal conditions involve specific temperature controls and solvent selections, achieving high purity levels and yields (Teng Jun-jiang, 2008).
Vibrational Spectra Analysis
- The vibrational spectra of compounds like 4-bromo benzonitrile have been studied using density functional theory. These studies aid in understanding the molecular vibrations and interactions of these compounds, providing valuable insights for various scientific applications (V. Krishnakumar, N. Surumbarkuzhali, S. Muthunatesan, 2009).
Chemical Reactions and Derivatives
- Reactions involving 2-(bromomethyl)benzonitrile have been studied to create specific tautomeric thienopyrimidoisoindolones, demonstrating the compound's versatility in forming various chemical structures and derivatives (A. Kysil, Z. Voitenko, J. Wolf, 2008).
Magnetic and Dynamic Properties
- Studies on the magnetic and dynamic properties of bromo and chloro substituted benzonitriles, including compounds like 4-bromobenzonitrile, contribute to the understanding of their behavior in different physical states. These insights are crucial for applications in materials science and engineering (S. Niizuma, Lawrence Kwan, N. Hirota, 1978).
Electrochemical Properties
- The electrochemical oxidation of derivatives like 2,4-dibromoaniline, which have structural similarities to 3-Bromo-4-(bromomethyl)benzonitrile, has been explored. Understanding these properties is crucial for applications in electrochemistry and energy storage technologies (S. Arias, E. Brillas, 1985).
Crystal Structure Analysis
- The crystal structure of compounds like o-(Bromomethyl)benzonitrile has been elucidated, providing insights into molecular geometry and interactions, crucial for material science and pharmaceutical applications (D. Sinha, A. Dutta, 1979).
Reduction Reactions
- The compound's potential in reduction reactions, particularly in generating a variety of different products using specific agents, has been investigated. This versatility is important for synthetic chemistry and industrial applications (Rachel Snelling, Jaime Z. Saavedra, Panathda Bayrasy, Y. Abdollahian, B. Singaram, 2015).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-bromo-4-(bromomethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2N/c9-4-7-2-1-6(5-11)3-8(7)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQYEILVGLSMRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20302199 | |
| Record name | 3-bromo-4-(bromomethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20302199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(bromomethyl)benzonitrile | |
CAS RN |
89892-39-7 | |
| Record name | 3-Bromo-4-(bromomethyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89892-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 149637 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089892397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 89892-39-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149637 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-bromo-4-(bromomethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20302199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


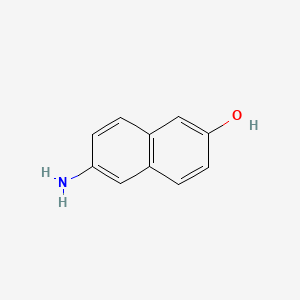
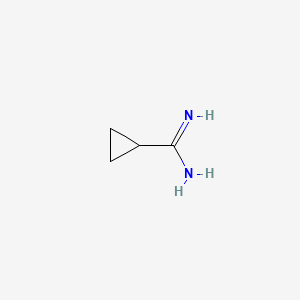
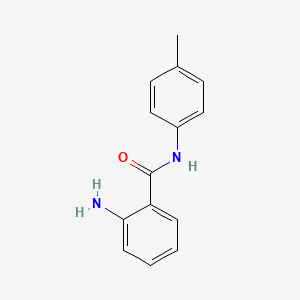
![5,6-dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-ol](/img/structure/B1267702.png)
